3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a butyramide moiety.
Vorbereitungsmethoden
The synthesis of 3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.
Formation of the Butyramide Moiety: The butyramide moiety is synthesized by reacting the triazole-phenyl intermediate with butyric acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Analyse Chemischer Reaktionen
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with antifungal properties.
Fluconazole: A triazole-based antifungal medication.
Voriconazole: Another triazole derivative used as an antifungal agent.
What sets this compound apart is its unique combination of a triazole ring, phenyl group, and butyramide moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85030-62-2 |
---|---|
Molekularformel |
C12H12N6O2 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
3-oxo-N-phenyl-2-(1H-1,2,4-triazol-5-yldiazenyl)butanamide |
InChI |
InChI=1S/C12H12N6O2/c1-8(19)10(16-18-12-13-7-14-17-12)11(20)15-9-5-3-2-4-6-9/h2-7,10H,1H3,(H,15,20)(H,13,14,17) |
InChI-Schlüssel |
APVVINPHMLWROB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.